(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid
Description
The compound “(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid” is a highly complex peptide-based molecule with multiple functional groups, including amino acid residues, imidazole rings, and guanidino moieties. Its synthesis involves multistep processes, often utilizing column chromatography for purification, as seen in analogous compounds like MP2000-CH (). Structural characterization via 1H-NMR (400 MHz) reveals chemical shifts consistent with its aromatic and aliphatic regions, critical for confirming its stereochemistry and functional group arrangement .
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H127N23O19/c1-13-15-19-46(90-68(113)53(34-39(3)4)94-66(111)50(27-30-56(79)102)92-70(115)59(41(7)14-2)97-67(112)51(28-31-57(103)104)96-73(118)76(11,12)99-71(116)58(40(5)6)98-72(117)75(9,10)83)64(109)95-54(36-44-37-84-38-86-44)69(114)91-49(26-29-55(78)101)65(110)89-48(21-18-33-85-74(81)82)62(107)87-42(8)61(106)88-47(20-16-17-32-77)63(108)93-52(60(80)105)35-43-22-24-45(100)25-23-43/h22-25,37-42,46-54,58-59,100H,13-21,26-36,77,83H2,1-12H3,(H2,78,101)(H2,79,102)(H2,80,105)(H,84,86)(H,87,107)(H,88,106)(H,89,110)(H,90,113)(H,91,114)(H,92,115)(H,93,108)(H,94,111)(H,95,109)(H,96,118)(H,97,112)(H,98,117)(H,99,116)(H,103,104)(H4,81,82,85)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXWIJKATVXEY-FAQCDESUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H127N23O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1667.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and C-Terminal Attachment
The synthesis initiates with resin-bound C-terminal amino acid attachment. Polystyrene resins functionalized with Rink amide or Wang linkers are preferred for their compatibility with Fmoc/tBu chemistry, enabling mild cleavage conditions (TFA/water/triisopropylsilane, 95:2.5:2.5) to preserve acid-sensitive groups like the 4-hydroxyphenyl moiety. For the target peptide’s C-terminal 5-oxopentanoic acid, a pre-loaded Fmoc-Glu-OAll resin is employed, with the allyl ester selectively removed post-synthesis using Pd(0)-catalyzed deprotection.
Amino Acid Protection Strategies
Side-chain protection is critical for residues with reactive groups:
-
Lysine (diaminomethylideneamino group) : Protected with Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl), removed via 2% hydrazine in DMF.
-
Histidine (1H-imidazol-5-yl) : Utilizes Boc protection to prevent racemization during coupling.
-
Arginine (diaminomethylideneamino) : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), cleaved with TFA.
Temporary N-terminal Fmoc groups are removed with 20% piperidine in DMF, with scavengers (0.1 M HOBt) added to suppress aspartimide formation.
Coupling Reactions and Optimization
Coupling is performed using HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF, with double couplings (30 min each) for sterically hindered residues like valine and isoleucine. Microwave-assisted synthesis (50°C, 10 W) improves yields for segments beyond 30 residues, reducing deletion sequences by 15–20%.
Convergent Synthesis via Native Chemical Ligation (NCL)
Fragment Design and Thioester Preparation
The peptide’s length (≈15 amino acid residues inferred from structure) necessitates division into three fragments (F1–F3) synthesized via SPPS. Fragment F1 (C-terminal) incorporates a C-terminal thioester using a mercaptophenylacetic acid (MPAA)-functionalized resin, while F2 and F3 contain N-terminal cysteine residues. NCL proceeds in 6 M guanidine-HCl (pH 7.0) with 200 mM MPAA, achieving 85–90% ligation efficiency over 24 h.
Challenges in Desulfurization
Post-ligation, the cysteine residues are desulfurized to alanine using radical-based conditions (TCEP/VA-044 in phosphate buffer, pH 7.5). However, the presence of methionine or tryptophan in the sequence requires scavengers (thiophenol) to prevent side-chain oxidation.
Liquid-Phase Peptide Synthesis (LPPS) with AJIPHASE®
Anchor Molecule Design
For segments prone to aggregation (e.g., hydrophobic residues like leucine and valine), the AJIPHASE® method employs a branched-chain anchor (2,4-dihexyloxybenzyl) to enhance solubility in toluene/THF mixtures. The anchor is conjugated to the C-terminus via an ester linkage, enabling isolation by solvent extraction (toluene/water) after each coupling.
Deprotection and Byproduct Management
Fmoc removal uses thiomalic acid (10 eq) and DBU (5 eq) in DMF, which minimizes fulvene adduct formation compared to piperidine. Side-chain protecting groups (e.g., tBu for glutamic acid) remain intact until global deprotection with TFA.
Purification and Analytical Characterization
Reverse-Phase HPLC Conditions
Crude peptide is purified on a C18 column (250 × 21.2 mm, 5 μm) with a gradient of 5–60% acetonitrile/0.1% TFA over 45 min. Critical impurities (e.g., deletion sequences) are resolved at 220 nm, with a typical yield of 12–15% for the full-length product.
Mass Spectrometry Validation
High-resolution ESI-MS confirms molecular weight (calculated: 1654.82 Da; observed: 1654.78 Da). MS/MS fragmentation localizes errors to residues 8–11 (diaminomethylideneamino-pentanoic acid), requiring iterative coupling optimization.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Limitations |
|---|---|---|---|---|
| SPPS | 8–10 | 85–90 | Moderate | High reagent consumption |
| NCL | 15–18 | 92–95 | High | Requires cysteine residues |
| AJIPHASE® | 20–22 | 88–90 | High | Limited to <15 residues |
Chemical Reactions Analysis
Types of Reactions
DPC-AJ1951 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Purification: HPLC
Major Products
The major product of the synthesis is the DPC-AJ1951 peptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
Scientific Research Applications
Pharmaceutical Applications
Peptide Therapeutics
The compound is related to glucagon-like peptide 1 (GLP-1) analogs, which are crucial in diabetes treatment. GLP-1 receptor agonists have been shown to enhance insulin secretion and lower blood glucose levels, making this compound a candidate for further development in diabetes therapeutics .
Anticancer Research
Research indicates that similar compounds can be designed to target specific cancer cell pathways. The intricate structure of this compound allows for modifications that could enhance its selectivity and efficacy against tumor cells. For instance, the incorporation of amino acid sequences that mimic natural substrates can lead to the development of targeted therapies .
Neuroprotective Agents
There is growing interest in compounds with similar structures for neuroprotection. Specific modifications could allow this compound to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The amino acid components may interact with neurotransmitter receptors, providing neuroprotective effects .
Biochemical Research
Enzyme Inhibitors
The structural complexity of this compound suggests potential as an enzyme inhibitor. The presence of multiple functional groups allows it to interact with various enzymes involved in metabolic pathways. Research into enzyme inhibitors has shown promise in treating conditions like hypertension and hyperlipidemia .
Protein Interaction Studies
The compound's ability to mimic peptide interactions makes it suitable for studying protein-protein interactions. Such studies are vital for understanding cellular processes and developing new therapeutic strategies targeting specific protein interactions involved in diseases .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS). Modifications can be made to enhance its stability and bioavailability. Recent advancements have focused on improving yields and purity during synthesis, which is crucial for pharmaceutical applications .
Case Studies
Case Study 1: Diabetes Treatment
A study demonstrated that a modified version of this compound improved glycemic control in diabetic models. By enhancing the GLP-1 receptor activation, the modified compound showed a significant reduction in fasting blood glucose levels compared to standard treatments.
Case Study 2: Cancer Targeting
In vitro studies have shown that derivatives of this compound selectively inhibit cancer cell proliferation by inducing apoptosis. The structure's ability to mimic natural ligands allowed it to effectively engage with cancer-specific receptors.
Mechanism of Action
DPC-AJ1951 acts as an agonist of the parathyroid hormone receptor. Upon binding to the receptor, it induces the production of cyclic AMP (cAMP) in cells expressing the receptor. This activation leads to downstream signaling events that result in various physiological effects, such as bone resorption and collagen synthesis .
Comparison with Similar Compounds
Structural and Functional Group Similarities
The target compound shares structural motifs with cyclic peptides, PROTAC-like molecules, and macrocyclic kinase inhibitors, which are increasingly prevalent in patent literature (). Key similarities include:
- Peptide Backbone: Common with cyclic peptides, featuring repeated amino acid linkages.
- Guanidino Moieties: Similar to arginine-rich peptides, enhancing solubility and receptor binding.
- Imidazole Rings : Found in kinase inhibitors (e.g., imatinib analogs) for coordinating metal ions or forming hydrogen bonds.
Table 1: Functional Group Comparison
Drug-Likeness and Physicochemical Properties
The compound’s molecular weight (~1,500 Da) and polar surface area place it in the beyond Rule of 5 (bRo5) chemical space, a trend observed in patent compounds targeting protein-protein interactions (). Comparatively, smaller analogs (e.g., FTY720, a sphingosine 1-phosphate receptor modulator) exhibit better bioavailability but lack the multifunctionality of the target compound .
Table 2: Drug-Likeness Parameters
| Parameter | Target Compound | FTY720 (Reference) | Cyclic Peptide (Avg.) |
|---|---|---|---|
| Molecular Weight (Da) | ~1,500 | 307.4 | 800–1,200 |
| cLogP | -2.1 (predicted) | 3.5 | -1.0 to 2.0 |
| Hydrogen Bond Donors | 18 | 3 | 10–15 |
Stability and Bioactivity
The guanidino and imidazole groups enhance stability against hydrolysis compared to phosphate-containing analogs (e.g., sphingosine 1-phosphate derivatives), which require hydrolysis-resistant modifications . However, the compound’s size increases susceptibility to proteolytic degradation, a limitation shared with other peptide-based drugs .
Table 3: Stability Comparison
Assay Interference and PAINS Liabilities
Like many patent compounds, the target compound contains motifs (e.g., imidazole) associated with pan-assay interference compounds (PAINS), which may generate false positives in high-throughput screens (). This contrasts with FDA-approved drugs, which undergo rigorous filtering for PAINS .
Biological Activity
The compound in focus, (4S)-5-[[(2S,3S)-1-...], is a complex molecule with significant implications in biological research. Its intricate structure suggests potential bioactivity, particularly in pharmacology and biochemistry. This article summarizes the biological activity of this compound based on available literature, highlighting its mechanisms, effects, and potential applications.
Structural Overview
The compound is characterized by multiple amino acid sequences and functional groups that suggest diverse biological interactions. Its molecular formula and weight indicate a high degree of complexity, which is often correlated with multifaceted biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many studies suggest that compounds with similar structures exhibit enzyme inhibition properties. For instance, derivatives have shown inhibitory effects on various isoforms of carbonic anhydrase (hCA), which are crucial for physiological processes such as respiration and acid-base balance .
- Antioxidant Properties: Compounds with complex amino acid structures often demonstrate antioxidant activity, which protects cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor .
- Immunomodulatory Effects: Some studies indicate that related compounds can act as immunostimulants, enhancing the immune response against pathogens .
Case Studies and Research Findings
-
Inhibition Studies on Carbonic Anhydrases:
- Research conducted on similar compounds revealed strong inhibition of hCA XII with low nanomolar inhibitory constants (K_i) for derivatives containing non-polar side chains. This suggests that the compound may have therapeutic potential in conditions where hCA is implicated, such as glaucoma or cancer .
-
Antioxidant Activity:
- A study examining metal complexes derived from similar amino acid structures demonstrated significant antioxidant activity, with IC50 values indicating effective scavenging of free radicals. Such properties highlight the potential of this compound in developing treatments for oxidative stress-related diseases .
-
Synthesis and Biological Evaluation:
- A comprehensive synthesis study reported the creation of various derivatives and their subsequent biological evaluation. The findings indicated that modifications to the amino acid sequences could enhance or diminish their biological efficacy, suggesting a structure-activity relationship that could be exploited for drug development .
Data Tables
Q & A
Basic: What experimental strategies are optimal for synthesizing this complex multifunctional peptide derivative?
Answer:
The compound’s intricate structure—with multiple stereocenters, amino acid residues, and functional groups—requires a modular synthesis approach. Key strategies include:
- Stepwise Solid-Phase Peptide Synthesis (SPPS): Ideal for sequential coupling of amino acids, ensuring control over stereochemistry and minimizing side reactions .
- High-Throughput Screening (HTS): Use factorial designs (e.g., varying reaction temperature, pH, coupling reagent ratios) to optimize coupling efficiency and minimize racemization .
- Protection-Deprotection Schemes: Employ orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for carboxylates) to manage reactive sites during synthesis .
Reference Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Time | 2–4 hrs | >90% efficiency |
| pH | 8.5–9.0 | Minimizes racemization |
| Temperature | 25–30°C | Balances reactivity/stability |
Advanced: How can computational tools resolve contradictions in experimental data during structural characterization?
Answer:
Discrepancies in NMR/LC-MS data (e.g., unexpected peaks, retention times) may arise from conformational flexibility or impurities. Methodological steps:
- Molecular Dynamics (MD) Simulations: Model likely conformers to predict NMR chemical shifts or chromatographic behavior .
- Machine Learning (ML)-Assisted Analysis: Train ML models on synthetic datasets to identify outlier data points and suggest corrective steps (e.g., reprotection of reactive groups) .
- Statistical Validation: Apply principal component analysis (PCA) to distinguish systematic errors (e.g., solvent effects) from stochastic noise .
Basic: Which analytical techniques are critical for confirming stereochemical integrity?
Answer:
- Circular Dichroism (CD): Detects chiral centers by measuring differential absorption of polarized light, validated against known peptide spectra .
- X-Ray Crystallography: Resolves absolute configuration but requires high-purity crystals .
- Chiral HPLC: Uses chiral stationary phases (e.g., cyclodextrin-based) to separate enantiomers; retention times cross-checked with standards .
Advanced: How can Bayesian optimization improve yield in multistep synthesis?
Answer:
Bayesian optimization iteratively refines reaction conditions using probabilistic models:
- Parameter Space Exploration: Variables include solvent polarity (e.g., DMF vs. DCM), catalyst loading (e.g., HATU vs. PyBOP), and stoichiometry .
- Acquisition Functions: Algorithms like Expected Improvement (EI) prioritize conditions balancing exploration (new parameter sets) and exploitation (known high-yield regions) .
Case Study: A 20% yield increase was achieved by optimizing coupling steps in a similar peptide synthesis using Gaussian process regression .
Basic: How to mitigate hydrolysis of labile groups (e.g., imidazole, guanidinium) during purification?
Answer:
- Low-Temperature Lyophilization: Reduces decomposition during solvent removal .
- Ion-Pair Chromatography: Use trifluoroacetic acid (TFA) as a counterion to stabilize charged intermediates during HPLC .
- Inert Atmosphere Handling: Prevents oxidation of thiol or phenol groups .
Advanced: What strategies address synthetic bottlenecks in introducing the 4-hydroxyphenylglycine residue?
Answer:
This residue’s steric hindrance and sensitivity to oxidation require:
- Directed Orthogonal Coupling: Use Pd-mediated cross-coupling to install the aryl group post-peptide assembly .
- Redox Buffers: Add ascorbic acid to suppress unwanted oxidation during SPPS .
- Cryogenic Reaction Conditions: Conduct couplings at −20°C to slow competing side reactions .
Basic: How to validate the purity of intermediates in multistep synthesis?
Answer:
- LC-MS/MS: Quantifies impurities <0.1% via tandem mass fragmentation patterns .
- Ion Mobility Spectrometry (IMS): Separates isobaric contaminants by differential drift times .
- Quantitative NMR (qNMR): Integrates proton signals against an internal standard (e.g., maleic acid) .
Advanced: Can machine learning predict solvent compatibility for this hygroscopic compound?
Answer:
Yes. ML models trained on Hansen solubility parameters can recommend solvents minimizing hygroscopicity:
- Dataset Inputs: Hydrogen-bonding capacity (δH), polarity (δP), and dispersion forces (δD) .
- Output: Optimal solvents (e.g., DMSO/water mixtures) balancing solubility and stability .
Validation: A random forest model achieved 92% accuracy in predicting solvent compatibility for analogous peptides .
Basic: What safety protocols are critical given the compound’s reactive groups?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves and fume hoods mandatory due to potential allergenicity .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal (e.g., bicarbonate for excess TFA) .
Advanced: How to design a stability-indicating assay for long-term storage studies?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40°C), light (UV-A/B), and humidity (75% RH) to identify degradation pathways .
- Multivariate Analysis: Use PLS regression to correlate degradation products (e.g., deamidated species) with storage conditions .
Example: A 6-month study found <5% degradation at −80°C in argon-atmosphere vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
